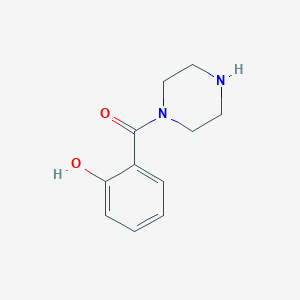

2-(Piperazine-1-carbonyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2-hydroxyphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H14N2O2/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2 |

InChI Key |

GBAUIOANZSAFMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperazine 1 Carbonyl Phenol and Its Structural Analogs

Strategies for Piperazine (B1678402) Ring Formation and Functionalization

The piperazine ring is a prevalent scaffold in a multitude of pharmacologically active compounds. mdpi.com Its synthesis and subsequent functionalization are therefore critical aspects of medicinal chemistry. Various methods have been developed to construct and modify this heterocyclic system, ranging from classical cyclization reactions to modern C-H functionalization techniques.

N-Alkylation and Acylation Approaches to Piperazine Ring System

A primary method for functionalizing the piperazine ring is through N-alkylation and N-acylation. These reactions allow for the introduction of a wide array of substituents onto the nitrogen atoms of the piperazine core, thereby modulating the compound's physicochemical and biological properties.

N-alkylation is commonly achieved through nucleophilic substitution reactions where piperazine or its derivatives react with alkyl halides or sulfonates. mdpi.com To enhance the reactivity of the leaving group and improve reaction yields, additives like sodium or potassium iodide are often employed. mdpi.com Another significant approach is reductive amination, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.com

N-acylation, the introduction of an acyl group, is another fundamental transformation. This is typically accomplished by reacting the piperazine with an acyl chloride or anhydride (B1165640). For instance, N-acetylpiperazine can be readily prepared by the iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net This acetylated piperazine can then be further alkylated and subsequently hydrolyzed to yield N-alkylpiperazines. researchgate.net

| Reaction Type | Reagents | Key Features | Reference |

| N-Alkylation | Alkyl halides/sulfonates, NaI/KI | Enhanced reactivity and improved yields. | mdpi.com |

| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | Forms N-alkyl derivatives. | mdpi.com |

| N-Acylation | Acyl chloride/anhydride | Introduces an acyl group. | researchgate.net |

| Transamidation | Acetamide, Piperazine, Iodine | Synthesis of N-acetylpiperazine. | researchgate.net |

Cyclization and Ring-Closing Methodologies for Piperazine Scaffold

The construction of the piperazine ring itself can be achieved through various cyclization strategies. These methods can be broadly categorized into intermolecular and intramolecular cyclizations. researchgate.net

One common approach involves the catalytic cyclocondensation of reactants like ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Another method is the cyclodeamination of diethylenetriamine. researchgate.net A more recent and versatile strategy involves the catalytic reductive cyclization of dioximes. This method allows for the synthesis of piperazines with substituents on both carbon and nitrogen atoms by reacting primary amines with nitrosoalkenes to form bis(oximinoalkyl)amines, which are then cyclized. nih.govresearchgate.net The key steps in this process include the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, followed by cyclization and subsequent reduction. nih.gov

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for the modular synthesis of highly substituted piperazines. organic-chemistry.org These reactions couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

| Cyclization Method | Starting Materials | Key Features | Reference |

| Catalytic Cyclocondensation | Ethylenediamine, Ethylene Glycol | Intermolecular cyclization. | researchgate.net |

| Catalytic Cyclodeamination | Diethylenetriamine | Intramolecular cyclization. | researchgate.net |

| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkenes | Forms C- and N-substituted piperazines. | nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl unit, Diamines | Modular synthesis with high control. | organic-chemistry.org |

Advanced Synthetic Protocols for 1,4-Disubstituted Piperazines

The synthesis of 1,4-disubstituted piperazines is of particular interest due to their prevalence in drug candidates. mdpi.com Beyond the classical stepwise nucleophilic substitutions, more advanced protocols have been developed. researchgate.net

One such methodology involves the in situ formation of bicyclic quaternary ammonium (B1175870) salts from triethylenediamine (DABCO) and an electrophilic activator. These reactive intermediates can then be intercepted by various nucleophiles to produce modular N-ethyl piperazine derivatives. researchgate.net Another innovative approach utilizes a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to access 2-substituted piperazines under mild conditions. organic-chemistry.org

Furthermore, direct C-H functionalization of the piperazine ring has gained significant attention. mdpi.com This includes methods like direct C-H lithiation of N-Boc protected piperazines and photoredox-catalyzed C-H alkylation. mdpi.com These techniques allow for the introduction of substituents directly onto the carbon backbone of the piperazine ring, expanding the accessible chemical space. mdpi.com

Approaches for Introducing the Carbonyl and Phenol (B47542) Moieties onto the Piperazine Core

Once the piperazine scaffold is in place, the next crucial step in synthesizing 2-(piperazine-1-carbonyl)phenol is the introduction of the carbonyl and phenol functionalities.

Amide Bond Formation via Coupling Reactions

The formation of the amide bond between the piperazine nitrogen and a carboxylic acid is a fundamental transformation in the synthesis of the target compound. This is typically achieved through standard amide coupling reactions. acgpubs.org

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine of the piperazine to form the amide bond. nih.gov An alternative, greener approach involves the one-pot conversion of a carboxylic acid to a thioester, which then reacts with an amine to form the amide bond, avoiding the need for traditional coupling reagents. nih.govbohrium.comrsc.org

For the synthesis of this compound, a suitable protected salicylic (B10762653) acid derivative would be coupled with a piperazine derivative. The choice of protecting group for the phenolic hydroxyl is crucial to prevent side reactions during the amide coupling step.

| Coupling Method | Reagents | Key Features | Reference |

| Carbodiimide Coupling | Carboxylic acid, Piperazine, EDC, HOBt | Widely used for amide bond formation. | nih.gov |

| Thioester-mediated Amidation | Carboxylic acid, Dithiocarbamate, Amine | Green, one-pot procedure. | nih.govbohrium.comrsc.org |

Phenolic Group Installation and Derivatization

The introduction of the phenolic group can be approached in two main ways: either by starting with a pre-functionalized aromatic ring that is then coupled to the piperazine, or by installing the hydroxyl group onto an existing phenyl ring attached to the piperazine-carbonyl moiety.

In the first approach, a protected 2-hydroxybenzoic acid (salicylic acid) derivative is used in the amide coupling reaction as mentioned previously. Following the successful formation of the amide bond, the protecting group on the phenol is removed to yield the final product.

Alternatively, a phenyl group can be introduced, and the hydroxyl group can be installed later in the synthetic sequence. A powerful method for the ortho-hydroxylation of phenols is through directed ortho-metalation (DoM). nih.gov This involves the deprotonation of an aromatic C-H bond directed by a nearby functional group, followed by reaction with an electrophilic oxygen source. However, the presence of multiple oxygen substituents can sometimes complicate this process. nih.gov

The functionalization of the phenol group itself, through reactions like esterification or etherification, can also be used to create a diverse library of analogs with potentially enhanced biological activities. nih.gov

Key Reagents, Catalysts, and Reaction Conditions in Synthesis

The synthesis of the this compound scaffold and its analogs relies on a range of reagents and catalytic systems. The specific conditions employed are often dictated by the desired substitution pattern on the piperazine and phenyl rings.

A common strategy for forming the amide bond between a phenol and a piperazine is the coupling of a salicylic acid derivative with a piperazine. This can be achieved using standard peptide coupling reagents. For instance, the synthesis of 1-(2-hydroxybenzoyl)piperazine can be accomplished by reacting salicylic acid with piperazine.

In the broader context of piperazine synthesis, various methods are employed. Palladium-catalyzed reactions are frequently used for the formation of arylpiperazines under aerobic conditions. For example, the amination of sterically hindered or electron-rich aryl chlorides can be achieved in good yields using a palladium catalyst. organic-chemistry.org Another approach involves the use of a base-free Pd(DMSO)₂(TFA)₂ catalyst for Wacker-type aerobic oxidative cyclization of alkenes to form six-membered nitrogen heterocycles like piperazines. organic-chemistry.org

Ruthenium catalysis also plays a role in piperazine synthesis. A (pyridyl)phosphine-ligated ruthenium(II) complex can catalyze the coupling of diols and diamines to produce piperazines. organic-chemistry.org Furthermore, visible-light-promoted methods offer a mild route to piperazine derivatives. For example, a decarboxylative annulation between a glycine-based diamine and various aldehydes can be catalyzed by an iridium-based complex to yield 2-substituted piperazines. organic-chemistry.org

The synthesis of functionalized piperazine derivatives can also be achieved through the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton. rsc.org Activation of DABCO with reagents like alkyl halides or aryl halides generates quaternary ammonium salts that are susceptible to nucleophilic attack, leading to the formation of piperazine derivatives. rsc.org

Table 1: Selected Catalysts and Reagents in the Synthesis of Piperazine Analogs

| Catalyst/Reagent System | Reaction Type | Application |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Synthesis of six-membered nitrogen heterocycles |

| (Pyridyl)phosphine-ligated Ruthenium(II) | Diol-diamine coupling | Formation of piperazines and diazepanes |

| [Ir(ppy)₂(dtbpy)]PF₆ | Visible-light-promoted decarboxylative annulation | Synthesis of 2-substituted piperazines |

| Copper salts (e.g., CuI) | Dehydrogenation/allylic oxidation | Synthesis of meta-carbonyl phenols |

Derivatization Pathways of the this compound Core

The this compound core structure presents multiple sites for chemical modification, allowing for the generation of a wide array of derivatives. These modifications can be targeted to the phenolic hydroxyl group, the piperazine nitrogen atoms, or the carbonyl linkage.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. Classical strategies for modifying this group include acylation and alkylation. nih.gov These reactions are often employed to alter the physicochemical properties of the molecule.

Acylation: The hydroxyl group can be esterified using acyl chlorides or anhydrides in the presence of a base. This reaction can be used to introduce a variety of acyl groups.

Alkylation: Ether derivatives can be formed by reacting the phenol with alkyl halides in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or arylalkyl substituents.

Phosphorylation: The hydroxyl group can also be converted to a phosphate (B84403) ester, a strategy sometimes used to create prodrugs. nih.gov

The regioselectivity of reactions involving the phenolic ring can be influenced by the directing effect of the hydroxyl group. nih.gov For instance, electrophilic substitution reactions will preferentially occur at the ortho and para positions relative to the hydroxyl group. nih.gov Advanced catalytic systems, such as those using [RuCl₂(p-cymene)]₂, can provide greater control over the position of functionalization on the phenolic ring. nih.gov For example, phenolic carbamates can be selectively hydroxylated at the ortho-position using this catalyst. nih.gov

Functionalization of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that can be functionalized. nih.gov The reactivity of these nitrogens allows for the introduction of a wide range of substituents, significantly impacting the properties of the resulting molecules. The two nitrogen atoms of the piperazine core can be electronically differentiated, allowing for selective reactions. mdpi.com

N-Alkylation and N-Arylation: The secondary amine in the piperazine ring can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides, while N-arylation often requires transition metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org

Acylation and Sulfonylation: The piperazine nitrogen can react with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. For example, derivatives have been synthesized where the piperazine nitrogen is acylated with an acetyl group. nih.gov

Reductive Amination: The secondary amine of the piperazine can undergo reductive amination with aldehydes or ketones to introduce a variety of substituted alkyl groups.

Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have highlighted the distinct roles of the two piperazine nitrogens in determining biological activity. nih.gov The nitrogen at the 1-position was found to be important for narcotic antagonist activity, while the nitrogen at the 4-position was associated with opioid agonist activity. nih.gov

Transformations of the Carbonyl Linkage

The carbonyl group of the amide linkage is another site for chemical modification, although transformations at this position are generally less common than modifications at the hydroxyl or piperazine nitrogen positions.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzoylpiperazine into a benzylpiperazine derivative.

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding thioamide.

Umpolung Strategies: Recent advances in synthetic chemistry have explored the "umpolung" or reversal of polarity of the α-position to the carbonyl group. acs.orgresearchgate.net While typically applied to ketones and simple amides, these principles could potentially be adapted for the α-functionalization of the carbonyl group in this compound derivatives, allowing for the introduction of nucleophiles at the benzylic position. acs.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(Piperazine-1-carbonyl)phenol provides key information about the electronic environment of the protons in the molecule. In a typical analysis, the aromatic protons on the phenol (B47542) ring appear as multiplets in the downfield region, generally between δ 6.8 and 7.4 ppm. The protons of the piperazine (B1678402) ring exhibit characteristic signals. The four protons on the carbons adjacent to the amide nitrogen are typically observed as a broad singlet or multiplet around δ 3.8 ppm, while the other four protons of the piperazine ring, adjacent to the secondary amine, appear as a broad singlet or multiplet around δ 2.5-3.0 ppm. researchgate.netchemicalbook.com The proton of the phenolic hydroxyl group often presents as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.4 | Multiplet |

| Piperazine Protons (adjacent to C=O) | ~ 3.8 | Broad Singlet/Multiplet |

| Piperazine Protons (adjacent to NH) | 2.5 - 3.0 | Broad Singlet/Multiplet |

| Phenolic OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is typically the most deshielded, appearing at a chemical shift of approximately 165-175 ppm. The aromatic carbons of the phenol ring resonate in the range of δ 115-160 ppm. The carbon atoms of the piperazine ring show distinct signals, with the carbons adjacent to the amide nitrogen appearing around δ 40-50 ppm and the carbons adjacent to the secondary amine resonating at a slightly different field. researchgate.netspectrabase.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 115 - 160 |

| Piperazine Carbons (adjacent to C=O) | 40 - 50 |

| Piperazine Carbons (adjacent to NH) | 40 - 50 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.orgnih.gov

The fragmentation pattern is also characteristic. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring. researchgate.netresearchgate.net For this compound, key fragments would likely arise from the loss of the piperazine ring or parts of it, as well as cleavage at the amide bond. Alpha cleavage next to the carbonyl group is a common fragmentation for ketones and can be expected here as well. libretexts.org Phenols often exhibit a strong molecular ion peak and can undergo fragmentation through the loss of a CO molecule or a formyl radical (HCO•). libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide insights into the functional groups present and the electronic transitions within the molecule.

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. libretexts.org The N-H stretching of the secondary amine in the piperazine ring typically appears in a similar region, around 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group is expected in the range of 1630-1680 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear around 1450-1600 cm⁻¹. libretexts.orgresearchgate.net

UV-Vis spectroscopy reveals information about the electronic transitions. Phenolic compounds typically exhibit absorption bands in the UV region. nih.govresearchgate.net For this compound, one would expect to see π→π* transitions associated with the aromatic ring. The presence of the carbonyl group conjugated with the aromatic system can influence the position and intensity of these absorptions.

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Functional Group/Transition | Characteristic Absorption |

| Infrared (IR) | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |

| Infrared (IR) | N-H Stretch (Piperazine) | 3300-3500 cm⁻¹ |

| Infrared (IR) | C=O Stretch (Amide) | 1630-1680 cm⁻¹ (strong) |

| Infrared (IR) | Aromatic C-H Stretch | >3000 cm⁻¹ |

| Infrared (IR) | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | π→π* Transitions | UV region |

Conformational Analysis via Spectroscopic and Diffraction Methods

The conformational landscape of this compound is primarily dictated by the orientation of the piperazine ring and the rotational freedom around the amide bond. While direct crystallographic or extensive spectroscopic studies on this compound are not widely available in the reviewed literature, a comprehensive understanding can be derived from comparative analysis with structurally similar compounds, such as 1-phenylpiperazine.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. Spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are instrumental in confirming the vibrational modes associated with this conformation. For instance, the characteristic CH₂ stretching vibrations in the piperazine ring of related molecules have been observed in specific regions of their spectra. In 1-phenylpiperazine, these symmetric and asymmetric stretching modes appear around 2810 cm⁻¹ and in the range of 2944-2884 cm⁻¹, respectively. researchgate.net Similarly, the scissoring and wagging vibrations of the CH₂ groups provide further evidence of the ring's conformation. researchgate.net

Table 1: Characteristic Vibrational Modes for Piperazine-Containing Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound |

| CH₂ Asymmetric Stretching | 2944 - 2884 | 1-Phenylpiperazine researchgate.net |

| CH₂ Symmetric Stretching | ~2810 | 1-Phenylpiperazine researchgate.net |

| CH₂ Scissoring | 1452 - 1455 | 1-Phenylpiperazine, Piperazine researchgate.net |

| CH₂ Wagging | 1377 - 1211 | 1-Phenylpiperazine researchgate.net |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound can be effectively studied using techniques such as cyclic voltammetry (CV), which provides insights into its oxidation and reduction processes. The presence of the electroactive phenol group and the piperazine moiety makes this compound susceptible to electrochemical transformations.

Studies on structurally related 4-(piperazin-1-yl)phenols have demonstrated that these compounds undergo oxidation at a glassy carbon electrode. researchgate.net The oxidation process typically involves the phenolic hydroxyl group, leading to the formation of a phenoxy radical, which can then undergo further reactions. The electrochemical oxidation is often an irreversible process, as indicated by the absence of a corresponding reduction peak in the reverse scan of the cyclic voltammogram. researchgate.net

For a similar compound, 1-(4-(4-hydroxyphenyl) piperazin-1-yl)ethanone, cyclic voltammetry in a water/acetonitrile (B52724) mixture at acidic pH (2.0) showed an anodic peak (oxidation) at approximately 0.55 V versus a Ag/AgCl reference electrode at a scan rate of 50 mV s⁻¹. researchgate.net The peak current of this oxidation process is typically dependent on the concentration of the analyte and the scan rate. The relationship between the peak current and the square root of the scan rate can indicate whether the process is diffusion-controlled or adsorption-controlled. researchgate.net

The electrochemical mechanism for the oxidation of such phenolic piperazine derivatives is proposed to proceed via a two-electron, two-proton transfer, leading to the formation of a quinone-imine type species. researchgate.net This reactive intermediate can then undergo subsequent chemical reactions, such as hydrolysis or Michael addition, if other nucleophiles are present in the solution. researchgate.net The specific potential at which oxidation occurs and the subsequent reaction pathways are influenced by factors such as the pH of the solution, the solvent system, and the nature of substituents on the aromatic ring and the piperazine moiety. researchgate.netsemanticscholar.org

Table 2: Electrochemical Data for a Structurally Related Piperazinylphenol

| Parameter | Value | Conditions |

| Compound | 1-(4-(4-hydroxyphenyl) piperazin-1-yl)ethanone | |

| Anodic Peak Potential (Epa) | ~0.55 V | vs. Ag/AgCl, Scan rate: 50 mV s⁻¹, pH 2.0 researchgate.net |

| Process Type | Irreversible Oxidation | researchgate.net |

| Proposed Mechanism | 2e⁻, 2H⁺ transfer to form a quinone-imine | researchgate.net |

This detailed electrochemical analysis is crucial for understanding the redox chemistry of this compound and can be valuable in the development of electrochemical sensors or in studying its metabolic fate, where oxidative transformations are often involved.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental electronic nature of 2-(Piperazine-1-carbonyl)phenol and its derivatives. These theoretical investigations provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), have been utilized to optimize the molecular geometry of piperazine-containing compounds. researchgate.netresearchgate.net These calculations help in determining key structural parameters like bond lengths and angles. ajrcps.com The insights gained from DFT are crucial for understanding the molecule's stability and reactivity. nih.gov For instance, the optimized geometry of a related compound, 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole, was obtained at the B3LYP level, providing a foundation for further analysis. ajrcps.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier for the molecule to undergo electronic transitions. nih.govsci-hub.se This analysis is crucial for predicting how a molecule will interact with other species. For various organic molecules, the HOMO acts as an electron donor while the LUMO acts as an electron acceptor. researchgate.netphyschemres.org The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the molecule's electronic properties and potential for charge transfer within the molecule. researchgate.netnih.gov For example, a study on a pyrazolo[3,4-d]pyrimidine derivative showed that a small HOMO-LUMO gap indicated its chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of positive and negative electrostatic potential, which are typically color-coded. Reddish areas indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while bluish areas represent electron-deficient regions (positive potential) that are prone to nucleophilic attack. mdpi.com

This technique allows for the identification of the most likely sites for intermolecular interactions, including hydrogen bonding. mdpi.comresearchgate.net MEP analysis has been used to understand the reactive behavior of various molecules, providing a visual representation of their electronic landscape. researchgate.netwolfram.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Predictive Binding Mode Analysis and Ligand-Target Interactions

Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a target protein. nih.govnih.gov These simulations generate various possible conformations of the ligand-protein complex and rank them based on a scoring function, which estimates the binding affinity. researchgate.net The results provide a plausible model of how the ligand is oriented and which amino acid residues it interacts with. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent molecules. nih.gov For instance, docking studies with piperazine (B1678402) derivatives have been used to predict their binding modes in various biological targets, helping to rationalize their observed activities. nih.govresearchgate.net

Characterization of Key Ligand-Target Interaction Types (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions, Electrostatic Interactions)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Molecular docking studies can identify and characterize these key interactions, which include:

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom and a nearby electronegative atom, such as oxygen or nitrogen. nih.govnih.gov They play a significant role in the specificity of ligand binding.

Pi-Stacking (π-π) Interactions: These interactions occur between aromatic rings. nih.gov They can be parallel-displaced or T-shaped and are important for the binding of molecules containing aromatic moieties like the phenol (B47542) ring in this compound. scirp.orgmdpi.com

Hydrophobic Interactions: These interactions occur between nonpolar groups and are driven by the tendency of these groups to avoid contact with water. nih.govresearchgate.net They are a major driving force for ligand binding.

The identification and analysis of these interactions provide a detailed understanding of the forces that govern the binding of a ligand to its target. nih.govnih.gov

Scoring Functions and Binding Affinity Predictions

A critical aspect of molecular docking is the use of scoring functions to predict the binding affinity between a ligand and its target receptor. These mathematical models estimate the free energy of binding, allowing for the ranking of different compounds and the prediction of their potential efficacy. For scaffolds containing the phenylpiperazine moiety, various studies have employed scoring functions to quantify their binding to diverse biological targets.

In a study on new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, molecular docking was used to investigate their interaction with topoisomerase IIα (Topo IIα). nih.govmdpi.com The binding affinities were quantified using the free energy of binding (ΔGbinding). For instance, compound BS230, which contains a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, was identified as the most potent inhibitor with an estimated ΔGbinding of -66.6 kJ/mol. mdpi.com This was significantly lower than the reference drug, doxorubicin, which had a ΔGbinding of -44.6 kJ/mol. mdpi.com Other derivatives in the series also showed strong binding energies, ranging from -63.0 kJ/mol to -65.6 kJ/mol. mdpi.com These results highlight the favorable interactions of the phenylpiperazine scaffold within the active site of Topo IIα. nih.govmdpi.com

Similarly, research into N-phenylpiperazine analogs as selective ligands for the D3 dopamine (B1211576) receptor has utilized binding affinity data (Ki values) to understand structure-activity relationships. nih.gov A series of 4-thiophene-3-yl-benzamide N-phenylpiperazines and their corresponding 4-thiazolyl-4-ylbenzamide analogs demonstrated high affinity for the D3 receptor, with Ki values in the nanomolar range (1.4–43 nM and 2.5–31 nM, respectively). nih.gov

In another investigation targeting the α1A-adrenoceptor, molecular docking with the LIBDOCK program was employed to predict the binding of nine N-phenylpiperazine derivatives. rsc.org The results indicated that the binding was primarily driven by hydrogen bonds and electrostatic forces, with key interactions involving residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.orgresearchgate.net

Furthermore, in the context of developing inhibitors for the PD-1/PD-L1 immune checkpoint, phenyl-pyrazolone derivatives were assessed for their binding to PD-L1 using microscale thermophoresis (MST). mdpi.com This technique provided dissociation constants (KD) in the nanomolar range, confirming the high affinity of these compounds for their target. mdpi.com

The following table summarizes the binding affinity data for selected phenylpiperazine derivatives from various studies.

| Compound/Derivative Class | Target | Method | Scoring/Affinity Metric | Value |

| BS230 (1,2-benzothiazine derivative) | Topoisomerase IIα | Molecular Docking | ΔGbinding | -66.6 kJ/mol |

| Other 1,2-benzothiazine derivatives | Topoisomerase IIα | Molecular Docking | ΔGbinding | -63.0 to -65.6 kJ/mol |

| Doxorubicin (Reference) | Topoisomerase IIα | Molecular Docking | ΔGbinding | -44.6 kJ/mol |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 Dopamine Receptor | Radioligand Binding Assay | Ki | 1.4–43 nM |

| 4-thiazolyl-4-ylbenzamide N-phenylpiperazines | D3 Dopamine Receptor | Radioligand Binding Assay | Ki | 2.5–31 nM |

| Phenyl-pyrazolone derivatives | PD-L1 | Microscale Thermophoresis | KD | nM range |

Molecular Dynamics Simulations

In a study of novel 1-(4-chlorobenzhydryl) piperazine derivatives, MD simulations were performed to assess the stability of potent inhibitors within the active site of the PTP1B enzyme. researchgate.net Among the selected hits from docking studies, one compound, ZINC000013543704, exhibited superior stability throughout the simulation, suggesting it could be a promising candidate for further experimental validation. researchgate.net

Similarly, the discovery of a potent sigma-1 (S1R) receptor agonist, a piperazine-based compound, was supported by MD simulations. nih.gov These simulations, conducted using the Desmond program, helped to elucidate the crucial amino acid residues involved in the interaction and confirmed the stability of the binding mode predicted by docking studies. nih.gov The simulations focused on comparing a high-affinity ligand (Ki of 3.2 nM) with a low-affinity ligand (Ki of 434 nM) to understand the key determinants of potent binding. nih.gov

MD simulations have also been applied to understand the absorption of CO2 in aqueous solutions of piperazine-activated MDEA. nih.govmanchester.ac.ukresearchgate.net These simulations, performed at a constant temperature of 298 K, provided molecular-level insights into the distribution of molecules and the mechanisms of gas absorption. nih.govmanchester.ac.ukresearchgate.net By calculating force field parameters and charge distributions through quantum mechanics (QM), the simulations highlighted the critical role of piperazine and piperazine carbamate (B1207046) in enhancing the absorption process. nih.govmanchester.ac.ukresearchgate.net

These examples underscore the power of MD simulations to complement docking studies by providing a temporal dimension to the analysis of ligand-receptor interactions. For scaffolds like this compound, MD simulations would be a logical next step to validate docking predictions, assess the stability of the binding pose, and understand the dynamic nature of its interaction with a given biological target.

Structure Activity Relationship Sar Studies of 2 Piperazine 1 Carbonyl Phenol and Its Structural Analogs

Influence of Substituent Chemistry on Biological Activity Trends

The biological activity of derivatives of 2-(Piperazine-1-carbonyl)phenol is significantly modulated by the nature and placement of substituents on both the phenyl and piperazine (B1678402) rings. Research has demonstrated that the introduction of different chemical groups can drastically alter the potency and selectivity of these compounds for their biological targets.

For instance, in the exploration of piperazine analogs as inhibitors of the enzyme Trypanosoma cruzi, a variety of moieties including amides, sulfonamides, and carbamates were introduced, leading to compounds with low nanomolar activities. nih.gov Similarly, in the development of Glycine Transporter-1 (GlyT-1) inhibitors, the addition of a chlorine atom to the phenyl ring and a methyl group to the piperazine ring were found to be beneficial for activity. nih.gov

The electronic properties of the substituents play a crucial role. The introduction of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or trifluoromethyl groups on the phenyl ring has been shown to enhance activity in several contexts. jetir.orgscienceopen.com For example, in a series of coumarin-piperazine derivatives, a chlorine moiety on the phenyl ring of the piperazine was found to be optimal for activity, with its replacement by a trifluoromethyl or hydrogen group leading to reduced biological effect. scienceopen.com Conversely, electron-donating groups such as methoxy (B1213986) have also been shown to be favorable in specific scaffolds, highlighting the target-dependent nature of these SAR trends. nih.gov

Table 1: Influence of Substituents on Biological Activity

| Core Scaffold | Substituent (R) | Position | Observed Biological Activity Trend | Target/Application |

|---|---|---|---|---|

| 2-arylsulfanyl-phenyl piperazinyl acetic acids | 5-chloro, 4-methoxy-phenylsulfanyl | Phenyl ring, Piperazine ring | Potent inhibition | GlyT-1 Inhibitor |

| 1-[phenyl(pyridin-3-yl)methyl]piperazinyl analogues | Amide, sulfonamide, carbamate (B1207046)/carbonate, aryl moieties | Piperazine ring | Low nanomolar activity | Anti-Trypanosoma cruzi |

| Coumarin-piperazine derivatives | Chlorine | Phenyl ring of piperazine | Beneficial for inhibitory effect | Acetylcholinesterase (AChE) Inhibition |

Positional and Stereochemical Impact of Functional Groups on Target Recognition

The spatial arrangement of functional groups, dictated by their position on the aromatic ring and the stereochemistry of the molecule, is a critical determinant of target recognition and binding affinity. Even subtle changes in the location of a substituent can lead to significant differences in biological activity.

Studies on coumarin-piperazine derivatives targeting 5-HT1A receptors have revealed that substituents in the ortho or meta positions of the phenyl ring on the piperazine moiety have a decisive effect on affinity, irrespective of their chemical nature. scienceopen.com In another example, for a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives with analgesic activity, the position of the hydroxyl group on the phenyl ring at the 3-position was found to be crucial. nih.gov

Stereochemistry also plays a profound role. For the aforementioned 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, a clear enantioselectivity was observed. The S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov In some cases, the R-(-) enantiomers displayed narcotic antagonist activity, highlighting how stereoisomers can have qualitatively different pharmacological profiles. nih.gov This underscores the importance of a precise three-dimensional fit between the ligand and its biological target.

Table 2: Positional and Stereochemical Effects on Target Interaction

| Compound Series | Positional/Stereochemical Feature | Impact on Biological Activity | Target/Application |

|---|---|---|---|

| Coumarin-piperazine derivatives | Substituents at ortho or meta position of the phenyl ring | Decisive for affinity | 5-HT1A Receptors |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | Hydroxyl group at the 3-position of the phenyl ring | Crucial for analgesic activity | Narcotic Agonist/Antagonist |

| 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | S-(+) enantiomer | Stronger analgesic activity | Narcotic Agonist |

Modulation of Ligand Properties by Structural Modifications

Structural modifications to the this compound scaffold and its analogs are not only pivotal for optimizing target interactions but also for fine-tuning the physicochemical properties of the ligand, which in turn affects its pharmacokinetic profile. Properties such as solubility, lipophilicity, and metabolic stability can be significantly altered through strategic chemical changes.

The piperazine ring itself is often incorporated into drug candidates to improve their pharmacological activity, water solubility, and oral bioavailability. researchgate.net The nitrogen atoms of the piperazine ring allow for the introduction of various substituents that can modulate these properties. researchgate.net

In the context of coumarin-piperazine derivatives, the length of the alkyl linker between the coumarin (B35378) and piperazine moieties was investigated. It was demonstrated that compounds with a four-carbon linker exhibited the highest affinity, suggesting an optimal distance and flexibility for target binding. nih.gov Replacing the piperazine ring with a morpholine (B109124) or a primary aliphatic amine in certain series has been shown to cause a loss of inhibitory activity, indicating the importance of the piperazine core for maintaining the desired biological effect. scienceopen.com Furthermore, modifications to the piperazine nitrogen atoms with different groups can influence lipophilicity and metabolic stability, which are critical for drug development. museonaturalistico.it

Elucidation of Pharmacophoric Requirements for Specific Target Interactions

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For piperazine-containing ligands, a common pharmacophore model includes two hydrophobic pockets connected by a central basic core, which is often a positively ionizable group. nih.gov The optimal distance between these hydrophobic features is a key characteristic of potent and selective ligands for targets like the sigma-1 receptor. nih.gov

For ligands targeting the sigma-1 receptor, a basic amino moiety is considered a pharmacophoric requirement for a crucial interaction with the amino acid residue Glu172. nih.gov Molecular modeling studies have suggested that strategies to improve affinity should focus on establishing additional contacts with the two hydrophobic pockets. nih.gov

In the context of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. westernsydney.edu.au This highlights a specific pharmacophoric requirement for this class of inhibitors. The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring in these compounds could abolish the inhibitory effects, further defining the necessary hydrophobic interactions for activity. westernsydney.edu.au

Preclinical Pharmacokinetic and Metabolic Profiling in Non Human Biological Systems

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. This assessment is commonly performed using in vitro systems such as liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) oxidases.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes (e.g., from mice, rats, or humans) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

For compounds containing a piperazine (B1678402) ring, metabolic stability can be highly variable and sensitive to minor structural modifications. Research on a series of piperazin-1-ylpyridazines demonstrated that minor chemical changes could improve the microsomal half-life by over 50-fold. nih.gov For instance, an initial lead compound showed a very short half-life of approximately 2-3 minutes in mouse and human liver microsomes, indicating rapid metabolism. nih.gov Through iterative design, analogues with significantly enhanced stability were developed. nih.gov The phenolic group in 2-(Piperazine-1-carbonyl)phenol is also subject to metabolic reactions, including conjugation, which can be studied in systems containing Phase II enzymes. nih.govpnas.org Phenolic compounds are known to be relatively stable during gastric phases of digestion but can be rapidly metabolized in the intestinal phase or by gut microbiota. researchgate.netmdpi.com

Table 1: Illustrative Microsomal Stability Data for a Series of Piperazine Analogs This table is based on data for related piperazin-1-ylpyridazines to illustrate structure-metabolism relationships.

| Compound | Modification | MLM t½ (min) | HLM t½ (min) |

| Analog 1 | Base Scaffold | 2 | 3 |

| Analog 2 | R-group substitution | 15 | 25 |

| Analog 3 | Heterocyclic core change | 8 | 12 |

| Analog 4 | Optimized analog | 113 | 105 |

| MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data adapted from studies on piperazin-1-ylpyridazines. nih.gov |

Permeability Assessment (e.g., Passive Permeability)

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is fundamental to its oral absorption. Passive permeability is a key mechanism for many small molecules and is often evaluated using cell-based assays like the Caco-2 monolayer model. Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer with tight junctions, mimicking the intestinal barrier.

In this assay, the compound is added to the apical (donor) side of the Caco-2 monolayer, and its appearance on the basolateral (receiver) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. Studies on various piperazine derivatives have shown that they can effectively permeate epithelial layers. nih.gov Interestingly, some piperazine derivatives have been investigated as permeation enhancers themselves, capable of increasing the transport of other molecules across the epithelium by modulating tight junctions. nih.govnih.gov The permeation potential of these derivatives has been linked not just to their structure but also to the pH of the treatment solution, with a pH range of 9.2 to 9.6 being identified as optimal for non-cytotoxic permeation enhancement in some studies. nih.gov

Table 2: Example of Permeability Assessment of Piperazine Derivatives in Rat Intestinal Mucosae This table illustrates the potential effects of piperazine analogs on epithelial permeability.

| Compound | Concentration (mM) | Effect on TEER | Increase in [¹⁴C]-Mannitol Papp |

| Control | N/A | Baseline | 1.0x |

| 1-Phenylpiperazine (PPZ) | 10 | Concentration-dependent decrease | Significant increase |

| 1-(4-methylphenyl) piperazine (1-4-MPPZ) | 10 | Concentration-dependent decrease | Significant increase |

| 1-Methyl-4-phenylpiperazine (1-M-4-PPZ) | 10 | No effect | No effect |

| TEER: Transepithelial Electrical Resistance (a measure of monolayer integrity); Papp: Apparent Permeability Coefficient. Data conceptualized from findings on piperazine permeation enhancers. nih.gov |

Identification of Metabolites and Proposed Metabolic Pathways in Non-Human Systems

Identifying the metabolites of a drug candidate is essential for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic byproducts. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry (LC-QTOF-MS).

For this compound, metabolic transformations are expected to occur on both the piperazine and phenol (B47542) moieties.

Piperazine Ring Metabolism: Arylpiperazine derivatives commonly undergo extensive metabolism. nih.govresearchgate.net Key pathways include N-dealkylation, which is often mediated by CYP3A4, and aromatic or aliphatic hydroxylation, which is frequently catalyzed by CYP2D6. nih.govresearchgate.net The resulting hydroxylated metabolites are typically excreted as conjugates. nih.gov

Phenol Moiety Metabolism: The phenol group is susceptible to both Phase I and Phase II metabolism. Phase I reactions can include hydroxylation of the aromatic ring. pnas.org More significantly, phenolic xenobiotics can undergo a metabolic pathway to form more lipophilic ester compounds. pnas.org Phase II metabolism involves conjugation with glucuronic acid (via UGTs) or sulfate (B86663) (via SULTs) to form more water-soluble products for excretion. nih.gov

Proposed Metabolic Pathways for this compound:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or at a carbon on the piperazine ring.

Piperazine Ring Opening: Cleavage of the piperazine ring structure.

Conjugation: Formation of glucuronide or sulfate conjugates at the phenolic hydroxyl group.

Oxidation: Oxidation of the piperazine ring can lead to the formation of various oxidized metabolites.

Table 3: Potential Metabolites of this compound in Non-Human Systems

| Metabolite | Proposed Metabolic Reaction |

| M1 | Hydroxylation of the phenyl ring |

| M2 | Hydroxylation of the piperazine ring |

| M3 | N-Oxidation of the piperazine nitrogen |

| M4 | Phenolic O-glucuronide |

| M5 | Phenolic O-sulfate |

Analytical Method Development for Preclinical Pharmacokinetic Studies

Reliable and robust analytical methods are required to quantify the parent drug and its major metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) for pharmacokinetic studies. mdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. mdpi.comiss.it

Method development involves several key steps:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comiss.it

Chromatographic Separation: Reversed-phase HPLC using a C18 column is typically employed to separate the analyte from its metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. mdpi.com

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated by fragmentation, a transition that is unique to the compound, ensuring high selectivity. researchgate.net

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), recovery, and matrix effects. researchgate.net

Table 4: Illustrative Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Typical Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| HPLC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | To be determined for the specific analyte |

Advanced Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Methodologies

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of "2-(Piperazine-1-carbonyl)phenol" and related piperazine (B1678402) compounds. This powerful combination allows for both the separation of the analyte from complex mixtures and its confident identification and quantification based on its mass-to-charge ratio.

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like many piperazine derivatives. In a typical LC-MS setup, the sample is first separated on a chromatography column, after which the eluted compounds are ionized and detected by the mass spectrometer. For instance, a rapid, sensitive, and selective LC-MS/MS method was developed for the simultaneous determination of tandospirone (B1205299) and its active metabolite, 1-(2-pyrimidyl)-piperazine, in rat plasma. nih.gov This method utilized protein precipitation for sample extraction and a C18 column for separation, achieving a total chromatographic time of just 3.0 minutes. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, especially for volatile and thermally stable compounds. However, for compounds containing polar functional groups, such as the phenol (B47542) and secondary amine in "this compound", derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.netnemi.gov A GC-MS method was successfully implemented for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma, urine, and cell culture medium after a derivatization step. scholars.direct

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection by performing an additional fragmentation step. In MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, often referred to as multiple reaction monitoring (MRM) when using a triple quadrupole instrument, provides a much higher degree of confidence in the identification and quantification of the target compound, even in complex biological matrices. nih.govnih.gov

For example, an LC-MS/MS method was used to analyze acetaminophen (B1664979) covalent binding to glutathione (B108866) S-transferases, where the targeted MRM approach yielded better detection sensitivity with higher signal-to-noise ratios compared to untargeted data-dependent acquisition. nih.gov This highlights the power of MS/MS in selectively detecting specific analytes and their modifications within a complex biological sample. nih.gov The enhanced selectivity of MS/MS is crucial for minimizing interference from other compounds in the matrix, leading to more accurate and reliable quantitative results. nih.gov

Derivatization Strategies for GC-MS Analysis

To make "this compound" and similar compounds amenable to GC-MS analysis, derivatization is a key strategy. This chemical modification process aims to increase the volatility and thermal stability of the analyte while also potentially improving its chromatographic peak shape and detection sensitivity. researchgate.netjfda-online.com

Common derivatization techniques for compounds with active hydrogens, such as those found in phenols and amines, include acylation and silylation. researchgate.netnih.gov For instance, in the analysis of other piperazine compounds, trifluoroacetic anhydride (B1165640) (TFAA) has been used as a derivatizing agent. The dry residue of the extracted compounds was treated with ethyl acetate (B1210297) and TFAA, followed by incubation at 70°C for 30 minutes. scholars.direct Another approach involves derivatization with acetic anhydride. google.com The choice of derivatizing agent depends on the specific functional groups present in the analyte and the desired analytical outcome. researchgate.net It is important to optimize the derivatization reaction conditions, including temperature and time, to ensure complete and reproducible conversion of the analyte to its derivative. scholars.direct

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

The development of robust HPLC and GC methods is fundamental to the successful analysis of "this compound." Method development involves the careful selection of chromatographic columns, mobile phases (for HPLC) or carrier gases and temperature programs (for GC), and detector settings to achieve optimal separation and detection.

For HPLC analysis of piperazine-containing compounds, reversed-phase chromatography is commonly employed. nih.govresearchgate.net A study on piperazine antihistamine drugs utilized an ARION-CN 3 μm column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. nih.gov The selection of the column and mobile phase composition is critical for achieving good resolution between the analyte and other components in the sample. researchgate.netresearchgate.net In some cases, pre-column derivatization can be used to enhance the detectability of the analyte, for example, by introducing a fluorescent tag. researchgate.net

In GC method development for piperazine and related compounds, the choice of the capillary column's stationary phase is crucial for achieving good separation and peak shapes. tsijournals.com For instance, a DB-17 stationary phase, which is a (50%-Phenyl)-methylpolysiloxane, was found to work well for the separation of piperazine, 1-methyl piperazine, and 1-ethyl piperazine. tsijournals.com The temperature program, which controls the rate of temperature increase in the GC oven, is another critical parameter that is optimized to ensure efficient separation of the analytes. nih.gov

Spectrophotometric and Electrochemical Detection Approaches for Quantitative Analysis

While chromatographic methods coupled with mass spectrometry offer high selectivity and sensitivity, spectrophotometric and electrochemical detection methods can provide simpler and more cost-effective alternatives for the quantitative analysis of "this compound" in certain applications.

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. For phenolic compounds, a common method involves reaction with a colorimetric reagent to produce a colored complex that can be measured using a spectrophotometer. researchgate.nettuiasi.ro For example, ferric chloride has been used as a color reagent for the determination of phenol, forming a purple complex with a maximum absorbance at 540 nm. researchgate.nettuiasi.ro Another widely used derivatizing reagent for phenols is 4-aminoantipyrine (B1666024) (4-AAP). nih.gov The simplicity and rapidity of these methods make them suitable for routine analysis. researchgate.nettuiasi.ro

Electrochemical detection offers another sensitive approach for the analysis of electroactive compounds like phenols and piperazines. These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The electrochemical oxidation of the piperazine moiety has been studied, and it has been found that modifying the electrode surface with nanoparticles can enhance the electrocatalytic effect, leading to improved sensitivity. nih.govnih.gov For instance, a nickel oxide nanoparticle-modified carbon fiber microelectrode was used for the electrochemical detection of piperazine antihistamine drugs in an HPLC system. nih.govnih.gov The potential applied to the working electrode is a key parameter that is optimized to achieve the best signal-to-noise ratio for the analyte of interest. researchgate.net

Sample Preparation and Extraction Protocols for Non-Human Biological Matrices

Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. The choice of extraction protocol depends on the properties of the analyte and the nature of the sample matrix (e.g., plasma, urine, tissue). scholars.directgoogle.com

For the extraction of piperazine compounds from non-human biological matrices such as plasma and urine, solid-phase extraction (SPE) is a commonly used technique. scholars.direct In one method, after sample loading, the SPE cartridge was washed, and the compounds of interest were eluted with a mixture of ammonia (B1221849) and methanol. scholars.direct Another approach for tissue samples involves using an accelerated solvent extractor (ASE) with acetonitrile (B52724) as the extraction solvent and n-hexane for online degreasing. google.com The resulting extract is then further purified using SPE. google.com

Liquid-liquid extraction (LLE) and protein precipitation are other common sample preparation techniques. nih.gov Protein precipitation, often carried out with a solvent like acetonitrile, is a simpler and faster method for removing proteins from plasma samples. nih.gov The supernatant after centrifugation can then be directly injected into the analytical instrument or subjected to further cleanup steps. The recovery of the analyte during the extraction process is a critical parameter that is evaluated during method validation to ensure the accuracy of the quantitative results. google.com

Medicinal Chemistry Applications and Drug Design Principles

Strategic Importance of the 2-(Piperazine-1-carbonyl)phenol Scaffold as a Privileged Structure in Drug Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov The piperazine (B1678402) ring itself is widely recognized as a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.gov Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nitrogen atoms which can be protonated at physiological pH, facilitating key interactions with biological targets. nih.gov

When combined with a carbonyl linker and a phenol (B47542) group, as in the this compound structure, the resulting scaffold becomes a highly versatile template. The phenol group, particularly the hydroxyl moiety, can act as a crucial hydrogen bond donor and acceptor, mimicking the side chain of the amino acid tyrosine. This feature is particularly important for designing inhibitors of enzymes like tyrosinase, where the phenolic fragment serves as a primary pharmacophoric element for optimal binding within the catalytic site. nih.govresearchgate.net The piperazine core correctly orients the key pharmacophoric elements—the hydroxyphenyl group and another variable aromatic tail—while the amide linkage provides structural rigidity and additional hydrogen bonding capacity. This combination of features makes the scaffold a valuable starting point for developing ligands for various receptors and enzymes.

Rational Drug Design Strategies Involving Scaffold Optimization

Rational drug design leverages the structural understanding of a biological target to create new therapeutic agents. researchgate.net The this compound scaffold is highly amenable to this approach. A common strategy involves identifying a core fragment that provides baseline activity and then systematically modifying its peripheral components to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the design of tyrosinase inhibitors based on the closely related 4-(piperazine-1-carbonyl)phenol scaffold, researchers identified the (4-hydroxyphenyl)piperazine group as the key structural requirement for recognition by the enzyme's catalytic site. nih.govresearchgate.net Starting with this core, a library of derivatives was synthesized by introducing various substituted benzoyl groups. This optimization strategy led to the discovery of key structure-activity relationships (SAR):

Substitution Position: Substituents at the ortho-position of the benzoyl ring generally yielded higher potency compared to meta or para substitutions. researchgate.net

Nature of Substituent: Hydrophobic and halogen-containing substituents at the ortho-position were found to be particularly effective. For example, compounds with ortho-chloro, ortho-bromo, or ortho-iodo groups displayed significantly enhanced inhibitory activity. researchgate.net

Hydrogen Bonding: The presence of groups capable of forming hydrogen bonds also contributed positively to the activity. nih.gov

This systematic approach allows medicinal chemists to fine-tune the interactions between the ligand and the target, leading to the development of more potent and selective compounds.

Contributions to Ligand Efficiency and Pharmacokinetic Modulation through Scaffold Design

Ligand efficiency (LE) is a critical metric in drug discovery used to assess the binding energy per atom of a molecule. It helps prioritize compounds that achieve high affinity without becoming excessively large or lipophilic, which can negatively impact pharmacokinetic properties. The piperazine moiety is well-regarded for its ability to contribute positively to both pharmacodynamic and pharmacokinetic profiles. nih.gov

The nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors and donors, increasing water solubility and bioavailability. nih.gov By incorporating this scaffold, drug designers can improve the "drug-likeness" of a lead compound. The (hydroxyphenyl)piperazinyl-methanone core provides a balance of hydrophilic (phenol, piperazine nitrogens) and hydrophobic (aromatic rings) features.

Optimization of this scaffold can directly impact efficiency metrics. For example, in the development of tyrosinase inhibitors, adding small, potent groups like halogens at the optimal position can significantly increase binding affinity with only a minor increase in molecular weight, thereby improving ligand efficiency. researchgate.net This allows the compound to make more effective use of its size to bind to the target, a hallmark of an efficient drug candidate.

Design of Multi-Target Directed Ligands Utilizing the Core Scaffold

Many complex diseases, such as neurodegenerative disorders, involve multiple pathological pathways. The "one-target, one-drug" approach has often proven insufficient for these conditions, leading to the rise of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.gov

The this compound scaffold is an excellent platform for developing MTDLs. The piperazine ring often serves as a central linker, connecting two or more different pharmacophores, each designed to interact with a specific target. For example, arylpiperazine derivatives are well-known ligands for serotonin receptors, such as 5-HT1A. nih.govbg.ac.rs A design strategy could involve linking the (hydroxyphenyl)carbonyl moiety (targeting one enzyme, e.g., tyrosinase or a kinase) to a substituted aryl group on the second nitrogen of the piperazine (targeting a G-protein coupled receptor like the 5-HT1A receptor). This modular design allows for the integration of multiple pharmacological activities into a single chemical entity, which can offer advantages in treating multifactorial diseases.

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemical entities by modifying the core structure of a known active compound while retaining its biological activity. nih.govneuroquantology.com These strategies are employed to improve properties, explore new chemical space, and circumvent existing patents.

Starting from a lead compound containing the this compound scaffold, a medicinal chemist might explore several bioisosteric replacements:

Piperazine Ring: The piperazine could be replaced with other cyclic diamines or a piperidine ring. For example, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring.

Amide Linker: The carbonyl group could be replaced with a sulfonyl group or reversed to create a different amide orientation.

Phenol Moiety: The phenol could be replaced with other hydrogen-bonding groups like an indole, a heteroaromatic alcohol, or a catechol to probe for new interactions with the target.

Scaffold hopping would involve a more drastic change, such as replacing the entire benzoyl-piperazine structure with a completely different, non-obvious chemical scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features. These advanced design strategies are essential for the continued evolution of lead compounds and the discovery of next-generation therapeutics.

Research Findings on Related Analogs

While specific data on the 2-hydroxy isomer is limited, extensive research on the closely related 4-(piperazine-1-carbonyl)phenol scaffold has yielded potent tyrosinase inhibitors. The following table summarizes the inhibitory activity of selected analogs against tyrosinase from Agaricus bisporus (AbTYR).

| Compound | Substituent on Benzoyl Ring | IC₅₀ (µM) for AbTYR researchgate.net | Inhibition Type researchgate.net |

|---|---|---|---|

| Kojic Acid (Reference) | N/A | 17.8 | Competitive |

| Analog 1 | 2-Iodo | 1.5 | Competitive |

| Analog 2 | 2-Bromo | 2.1 | Competitive |

| Analog 3 | 2-Chloro | 2.6 | Competitive |

| Analog 4 | 2-Fluoro | 4.6 | Competitive |

| Analog 5 | 4-Hydroxy | 14.8 | Competitive |

| Analog 6 | Unsubstituted | 20.1 | Competitive |

Q & A

Q. What synthetic strategies are effective for preparing 2-(Piperazine-1-carbonyl)phenol and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where piperazine reacts with a phenolic carbonyl precursor (e.g., 2-hydroxybenzoyl chloride). Key steps include:

- Reagents : Piperazine (base), dichloromethane (solvent), and triethylamine (acid scavenger) under inert atmosphere .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions like over-substitution.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Table 1 : Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Di-substituted piperazine | Excess acyl chloride | Use stoichiometric control |

| Hydrolyzed ester | Moisture contamination | Dry solvents and reagents |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use a combination of:

- NMR : Confirm piperazine N–H protons (δ 2.5–3.5 ppm) and phenolic –OH (δ 5.0–6.0 ppm, broad) .

- HRMS : Verify molecular ion peak (e.g., [M+H]+ at m/z 235.1184 for C₁₁H₁₄N₂O₂) .

- FT-IR : Detect carbonyl (C=O) stretch at ~1680 cm⁻¹ and phenolic O–H at ~3200 cm⁻¹ .

Q. What are the solubility and formulation considerations for this compound?

- Methodological Answer :

- Solubility : Poor in water (~0.1 mg/mL); soluble in DMSO (>50 mg/mL) or ethanol.

- Formulation : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the phenol ring (e.g., electron-withdrawing groups at para-position) or piperazine (e.g., fluorophenyl substituents) to enhance target binding .

Table 2 : Impact of Substituents on Carbonic Anhydrase Inhibition (IC₅₀)

| Substituent | IC₅₀ (nM) | Reference |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 0.5 | |

| 2-Chlorophenyl | 45.7 ± 1.2 | |

| Unsubstituted | >100 |

- Assay Design : Use recombinant human carbonic anhydrase isoforms (hCA I/II) with 4-nitrophenyl acetate hydrolysis monitored at 400 nm .

Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodological Answer :

- Control Experiments : Rule out nonspecific effects via:

- Counter-screening against non-target enzymes (e.g., acetylcholinesterase).

- Cytotoxicity assays (MTT/WST-1) on normal cell lines (e.g., HEK293) .

- Dose-Response Analysis : Ensure IC₅₀ values are calculated from ≥3 independent replicates with Hill slope validation .

Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS .

- Kinetic Modeling : Use first-order decay models to estimate half-life (t₁/₂). For example, t₁/₂ = 8.2 hours at pH 7.4 .

Q. How to design enzyme inhibition assays with high sensitivity and reproducibility?

- Methodological Answer :

- Protocol :

Pre-incubate enzyme (e.g., hCA II) with compound (10 min, 25°C).

Initiate reaction with substrate (4-nitrophenyl acetate) and monitor absorbance at 400 nm for 5 min .

- Data Normalization : Express activity as % inhibition relative to vehicle control (0.1% DMSO).

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.